molecular formula C21H17ClN4O3 B2572083 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione CAS No. 1251635-33-2

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione

Cat. No.: B2572083
CAS No.: 1251635-33-2
M. Wt: 408.84
InChI Key: FAUXILQIGSTVPH-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Spectroscopic Analyses : Research on oxadiazole derivatives, including those structurally related to the compound , has demonstrated significant advancements in synthesis techniques. The study by Al-Tamimi et al. (2018) explored the synthesis, spectroscopic analyses, and chemical reactivity of three oxadiazole derivatives. Through a combination of density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking procedures, they provided insights into the reactivity and structural properties of these compounds. These methods could potentially apply to the synthesis and analysis of "1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,4-dihydro-2,3-pyrazinedione" (Al-Tamimi et al., 2018).

  • Molecular Docking Study : A molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, which share structural motifs with the compound , highlighted their potential as anticancer and antimicrobial agents. This research by Katariya et al. (2021) elucidates the significance of structural analysis in identifying biologically active compounds (Katariya et al., 2021).

Biological Activities

  • Anticancer and Antimicrobial Potential : The synthesis and evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, as studied by Gomha et al. (2014), demonstrate the compound's potential for anticancer and antimicrobial activities. These derivatives were tested for in vitro antimicrobial and anticancer activity, indicating the versatility of such compounds in biomedical research (Gomha et al., 2014).

  • Antioxidant Properties : A study focused on the synthesis, characterization, and evaluation of a pyrazole derivative for its antioxidant properties. This derivative was analyzed through DPPH and hydroxyl radical scavenging methods, highlighting the potential of pyrazole-based compounds in antioxidant applications. Such findings could be relevant for the compound , given its structural similarity to the studied derivatives (Naveen et al., 2021).

Mechanism of Action

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-13-9-14(2)11-17(10-13)26-8-7-25(20(27)21(26)28)12-18-23-19(24-29-18)15-3-5-16(22)6-4-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUXILQIGSTVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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